molecular formula C36H38N4O6 B10894967 N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide

N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide

Cat. No.: B10894967
M. Wt: 622.7 g/mol
InChI Key: XHHSRRSHNMYBNV-DNJOOXRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide is a complex organic compound with the molecular formula C36H38N4O6 This compound is characterized by its unique structure, which includes two benzyloxy and methoxyphenyl groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, scaling up the production for industrial applications would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification methods, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the benzyloxy or methoxy groups.

Scientific Research Applications

N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’~1~,N’~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide: Similar structure but with dimethylamino groups instead of benzyloxy and methoxy groups.

    N’~1~,N’~6~-bis{(E)-[4-(hydroxy)phenyl]methylidene}hexanedihydrazide: Contains hydroxy groups instead of benzyloxy and methoxy groups.

Properties

Molecular Formula

C36H38N4O6

Molecular Weight

622.7 g/mol

IUPAC Name

N,N'-bis[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C36H38N4O6/c1-43-33-21-29(17-19-31(33)45-25-27-11-5-3-6-12-27)23-37-39-35(41)15-9-10-16-36(42)40-38-24-30-18-20-32(34(22-30)44-2)46-26-28-13-7-4-8-14-28/h3-8,11-14,17-24H,9-10,15-16,25-26H2,1-2H3,(H,39,41)(H,40,42)/b37-23+,38-24+

InChI Key

XHHSRRSHNMYBNV-DNJOOXRZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.